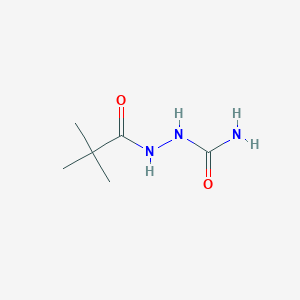

Tert-butyl(2,2,2-trifluoroethyl)amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Asymmetric Synthesis of Amines

- Tert-butyl(2,2,2-trifluoroethyl)amine hydrochloride is used in the synthesis of a wide range of enantioenriched amines, which are key intermediates in the production of pharmaceuticals and agrochemicals. This compound facilitates the synthesis of complex amine structures, making it a valuable tool in asymmetric synthesis (Ellman et al., 2002).

Chemoselective Tert-butoxycarbonylation

- It is used in the chemoselective tert-butoxycarbonylation of aromatic and aliphatic amine hydrochlorides. This process proceeds efficiently under mild conditions, highlighting the compound's utility in organic synthesis (Ouchi et al., 2002).

Formation of Hydrolytically Stable Alkylsilyl Derivatives

- This compound aids in forming volatile derivatives of alcohols, phenols, carboxylic acids, thiols, and amines, suitable for gas chromatography with electron-capture detection. These derivatives are more stable towards hydrolysis compared to other derivatives (Poole et al., 1980).

Development of New Family of Ligands for Asymmetric Catalysis

- The compound has led to the development of a new family of ligands used in asymmetric catalysis, expanding the tools available for synthesizing chiral molecules (Chaudhuri et al., 2001).

Selective Ester Deprotection

- It is involved in the selective deprotection of tert-butyl esters in the presence of other acid-labile groups, showing its specificity and efficiency in organic synthesis (Kaul et al., 2004).

Preparation of Various Amines for Biological Applications

- This compound is central to the preparation of various amines used in biological applications like protease inhibitors and imaging agents (Xu et al., 2013).

Propiedades

IUPAC Name |

2-methyl-N-(2,2,2-trifluoroethyl)propan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12F3N.ClH/c1-5(2,3)10-4-6(7,8)9;/h10H,4H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDEIAZFQXBFKQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

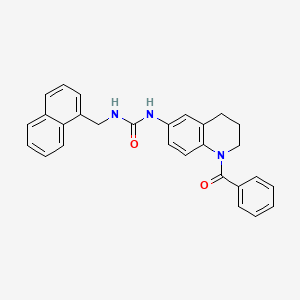

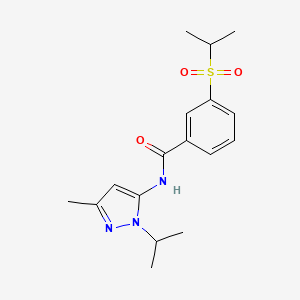

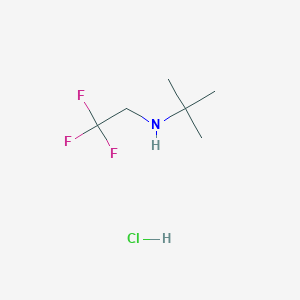

![2-(allylthio)-8,8-dimethyl-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2826448.png)